molecular formula C21H16O3S B12628823 {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918341-21-6

{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone

Cat. No.: B12628823
CAS No.: 918341-21-6
M. Wt: 348.4 g/mol
InChI Key: HBVXIDCVEGOHAJ-UHFFFAOYSA-N
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Description

{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and acylation processes, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced forms of the original compound .

Scientific Research Applications

{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The phenylmethanone group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone is unique due to the presence of both a benzenesulfonyl group and a phenylmethanone group, which confer distinct chemical and biological properties.

Properties

CAS No.

918341-21-6

Molecular Formula

C21H16O3S

Molecular Weight

348.4 g/mol

IUPAC Name

[4-[2-(benzenesulfonyl)ethenyl]phenyl]-phenylmethanone

InChI

InChI=1S/C21H16O3S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-25(23,24)20-9-5-2-6-10-20/h1-16H

InChI Key

HBVXIDCVEGOHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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